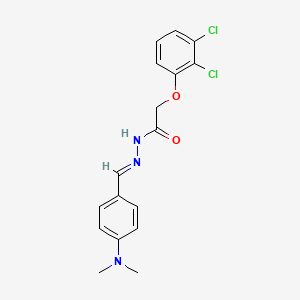
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salor-int l448311-1ea, also known as N-MESITYL-3-PHENYLACRYLAMIDE, is a chemical compound with the molecular formula C18H19NO and a molecular weight of 265.35 g/mol . It is also referred to as (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide . This compound is used primarily in research and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Salor-int l448311-1ea can be synthesized through the reaction of 3-phenylprop-2-enoyl chloride with 2,4,6-trimethylaniline under controlled conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for Salor-int l448311-1ea are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Salor-int l448311-1ea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Aplicaciones Científicas De Investigación
Salor-int l448311-1ea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of Salor-int l448311-1ea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-MESITYL-3-PHENYLACRYLAMIDE: A closely related compound with similar chemical properties.
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide: Another compound with a similar structure and reactivity.
Uniqueness
Salor-int l448311-1ea is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other compounds may not be suitable .
Propiedades
Fórmula molecular |
C18H19NO |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
(E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO/c1-13-11-14(2)18(15(3)12-13)19-17(20)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,19,20)/b10-9+ |
Clave InChI |
QQGNTDGNJKWWPV-MDZDMXLPSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CC=C2)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B12021395.png)

![Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]benzoate](/img/structure/B12021412.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12021413.png)

![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12021440.png)







![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12021487.png)
